(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenylethenesulfonamide backbone, with additional cyanoethyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with N-ethyl-2-cyanoethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: New sulfonamide derivatives with varied substituents.
Scientific Research Applications
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyanoethyl and ethyl substituents may also contribute to the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-phenylethenesulfonamide: Lacks the cyanoethyl group, which may affect its chemical reactivity and biological activity.
N-(2-cyanoethyl)-2-phenylethenesulfonamide: Lacks the ethyl group, which may influence its solubility and binding properties.
N-ethyl-N-phenylethenesulfonamide: Lacks both the cyanoethyl and ethyl groups, resulting in different chemical and biological properties.
Uniqueness
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide is unique due to the presence of both cyanoethyl and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-15(11-6-10-14)18(16,17)12-9-13-7-4-3-5-8-13/h3-5,7-9,12H,2,6,11H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBJSQVSAHGEA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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